1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. The scalability of the synthesis process is crucial for its application in large-scale production of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfoxides or sulfones under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the difluoromethyl group would produce a sulfone .
Scientific Research Applications
1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.
Uniqueness
The unique combination of the difluoromethyl and isobutoxymethyl groups in 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability, while the isobutoxymethyl group can influence its solubility and membrane permeability .
Properties
IUPAC Name |
1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-6(2)4-17-5-7-8(18(10,15)16)3-13-14(7)9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWBIHOKZLZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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